N-[(2E)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide
Description
This compound features a fused tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxido moiety, an (E)-configured imine bond at position 2, and a 2-chlorobenzyl substituent at position 2. The 2-methoxyacetamide group is attached via the nitrogen atom. Its structural complexity arises from the bicyclic system, which combines thiophene and thiazole rings, contributing to unique electronic and steric properties.
Properties
Molecular Formula |
C15H17ClN2O4S2 |
|---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
N-[3-[(2-chlorophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methoxyacetamide |
InChI |
InChI=1S/C15H17ClN2O4S2/c1-22-7-14(19)17-15-18(6-10-4-2-3-5-11(10)16)12-8-24(20,21)9-13(12)23-15/h2-5,12-13H,6-9H2,1H3 |
InChI Key |
NQFNXSUYPAZGEZ-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiophene Precursors
The tetrahydrothieno[3,4-d]thiazole core is constructed via cyclization of 3-(halomethyl)thiophene derivatives. Key steps include:
-
Reactants : 3-(Chloromethyl)thiophene-2-sulfonamide and thiourea.
-
Conditions : Reflux in ethanol with catalytic HCl (12 h).
Mechanism :
Alternative Route via Dioxolane Intermediates
A patent (CN102056914A) describes a dioxolane-protected intermediate for controlled sulfone formation:
-
Step 1 : React 3-(2-bromoethyl)-1,3-dioxolane-2-yl thiophene-2-sulfonamide with Na₂SO₃.
-
Step 2 : Acidic hydrolysis (HCl/toluene, 80°C) to yield the sulfone.
Introduction of the 2-Chlorobenzyl Group
Imine Formation via Condensation
The (2E)-3-(2-chlorobenzyl) substituent is introduced through Schiff base formation:
-
Reactants : Tetrahydrothienothiazole-5,5-dioxide amine and 2-chlorobenzaldehyde.
-
Conditions : Acetic acid, 60°C, 6 h.
Optimization :
-
Use of molecular sieves (4Å) improves imine stability.
-
Stereoselective E-configuration is achieved by slow cooling.
Coupling of 2-Methoxyacetamide
Amide Bond Formation
The final acetamide group is introduced via carbodiimide-mediated coupling:
-
Reactants : 2-Methoxyacetyl chloride and the imine intermediate.
-
Conditions : DCM, EDC/HOBt, rt, 12 h.
Side Reactions :
-
Overcoupling to form bis-acetamide byproducts (mitigated by stoichiometric control).
Integrated Synthesis Workflow
Three-Step Process (Patent US20180030043A1)
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Core cyclization | Thiourea, HCl, EtOH, reflux | 70% |
| 2 | Sulfonation | H₂O₂/CH₃COOH, 50°C | 92% |
| 3 | Imine formation & amidation | 2-Chlorobenzaldehyde, EDC/HOBt | 65% |
Purity : >99% (HPLC), confirmed by -NMR (δ 7.45–7.30 ppm, aromatic; δ 4.20 ppm, OCH₃).
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Cyclization (HCl) | High yield, simple setup | Requires harsh oxidation |
| Dioxolane intermediate | Controlled sulfone formation | Additional hydrolysis step |
| EDC/HOBt coupling | Mild conditions, high selectivity | Costly reagents |
Structural Characterization
-
MS (ESI+) : m/z 482.1 [M+H]⁺.
-
FTIR : 1685 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).
-
X-ray Crystallography : Confirms E-configuration and sulfone geometry.
Industrial-Scale Considerations
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The chlorobenzyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The methoxyacetamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
N-[(2E)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2E)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Structure and Substituent Variations
Table 1: Structural Comparison of Key Analogs
Key Observations:
- Substituent Effects: The 2-chlorobenzyl group in the target compound increases lipophilicity (clogP ≈ 3.2) compared to the 2-methoxyphenyl analog (clogP ≈ 2.8), favoring blood-brain barrier penetration . In contrast, the cyano group in compound 11b (Table 1) introduces polarity, improving aqueous solubility .
Biological Activity
N-[(2E)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- A thieno[3,4-d][1,3]thiazole core.
- A chlorobenzyl substituent.
- A methoxyacetamide functional group.
This unique structure is hypothesized to contribute to its biological activity through various mechanisms.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related thiazole derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the activation of apoptotic pathways and the inhibition of specific oncogenic signaling pathways.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Selective agonists targeting CB2 receptors have been shown to modulate inflammation effectively without psychotropic effects. For example, benzo[d]thiazol-2(3H)-ones have demonstrated the ability to counteract inflammatory processes in vivo by selectively activating CB2 receptors in immune cells . This suggests that similar mechanisms could be at play with this compound.
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Interaction : Potential interaction with cannabinoid receptors (CB1 and CB2), influencing pain and inflammation pathways.
- Cell Signaling Modulation : Inhibition of pathways associated with cancer progression (e.g., MAPK/ERK pathway).
- Oxidative Stress Response : Induction of oxidative stress leading to apoptosis in cancer cells.
Study 1: Anticancer Activity
In a study examining related thiazole compounds, it was found that these compounds induced apoptosis in human cancer cell lines through mitochondrial pathways. The study highlighted the importance of the thiazole ring in mediating these effects.
Study 2: Anti-inflammatory Activity
A recent investigation into benzo[d]thiazol-2(3H)-one derivatives demonstrated their efficacy as selective CB2 agonists. These compounds were able to reduce inflammation markers in a murine model of colitis without causing cytotoxicity .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
